molecular formula C15H20N6O2 B2465305 3-Methyl-7-propyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione CAS No. 1014010-60-6

3-Methyl-7-propyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione

Cat. No. B2465305
CAS RN: 1014010-60-6
M. Wt: 316.365
InChI Key: NJCIOHBPBFNWKJ-UHFFFAOYSA-N
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Description

3-Methyl-7-propyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly known as MPTP and has a complex structure that requires a specific synthesis method to produce.

Mechanism of Action

The exact mechanism of action of MPTP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators and tumor growth. It may also work by modulating the activity of certain signaling pathways in the body.
Biochemical and Physiological Effects:
MPTP has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells and to have a protective effect on the nervous system.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as a research tool. It is relatively easy to synthesize and can be produced in high yields. It also exhibits a range of biological activities that make it useful for studying various physiological processes. However, MPTP also has some limitations. It is a complex compound that requires a specific synthesis method, which may limit its availability. It is also relatively expensive, which may make it less accessible to some researchers.

Future Directions

There are several potential future directions for research on MPTP. One area of interest is its potential as a neuroprotective agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in preventing neurodegenerative diseases. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness against various types of cancer and to identify any potential side effects. Finally, there is potential for MPTP to be used in material science applications, such as in the development of new materials with specific properties.

Synthesis Methods

The synthesis of MPTP is a multistep process that involves the reaction of 3,4,5-trimethylpyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with 2,6-dioxo-3-propyl-1,2,3,6-tetrahydropurine. The final step involves the methylation of the product using iodomethane. This synthesis method has been optimized to produce high yields of pure MPTP.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been shown to have potential as a neuroprotective agent, with studies indicating that it may help to prevent neurodegenerative diseases such as Parkinson's disease.

properties

IUPAC Name

3-methyl-7-propyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-6-7-20-11-12(19(5)15(23)17-13(11)22)16-14(20)21-10(4)8(2)9(3)18-21/h6-7H2,1-5H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCIOHBPBFNWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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